

# Application Notes and Protocols: UNC2025 in Patient-Derived Xenograft (PDX) Models

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## Compound of Interest

Compound Name: UNC2025

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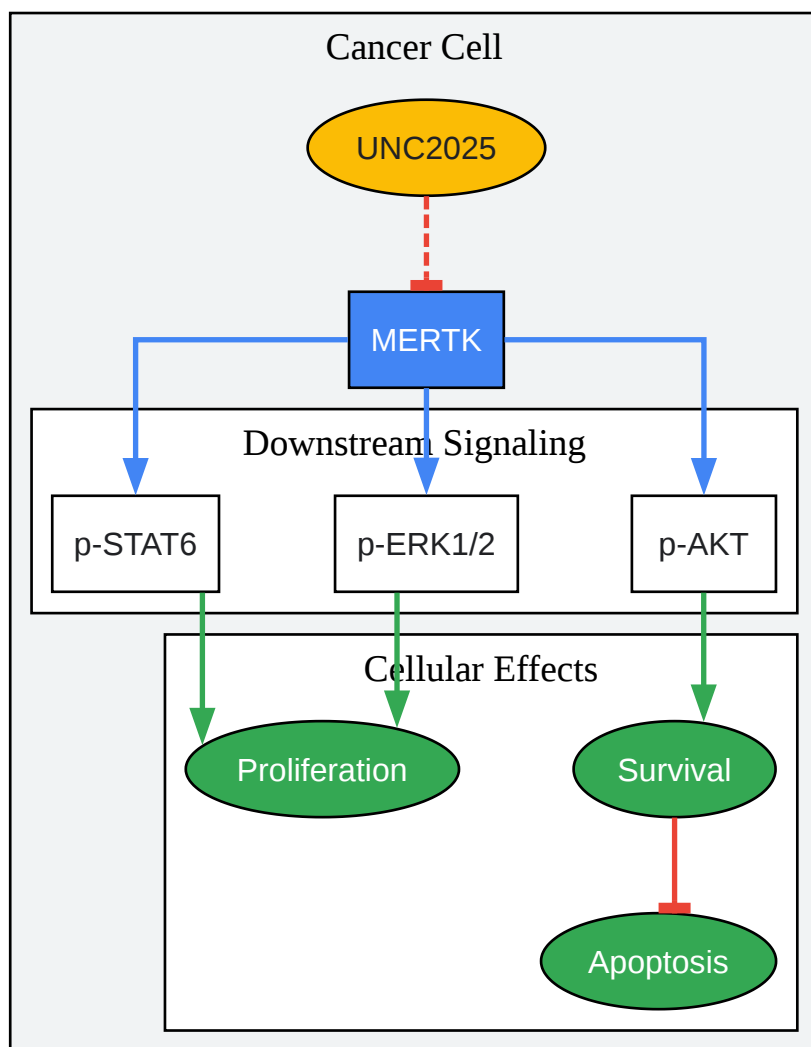
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**UNC2025** is a potent and orally bioavailable small molecule inhibitor of MERTK and FLT3 tyrosine kinases.[1][2][3][4] MERTK is aberrantly expressed in a significant percentage of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML) cases, making it a promising therapeutic target.[3][5] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are critical preclinical tools that preserve the genetic and phenotypic heterogeneity of the original tumor.[6][7] These models are invaluable for evaluating the efficacy of targeted therapies like **UNC2025** in a setting that more closely mimics the clinical scenario.[6][8][9] This document provides detailed application notes and protocols for the use of **UNC2025** in PDX models of leukemia.

## Mechanism of Action

**UNC2025** functions as an ATP-competitive inhibitor of MERTK and FLT3.[4] Inhibition of MERTK by **UNC2025** leads to the downregulation of downstream pro-survival signaling pathways, including the phosphorylation of STAT6, AKT, and ERK1/2.[1][2][4] This disruption of key signaling cascades ultimately induces apoptosis, reduces proliferation, and inhibits the colony-forming potential of MERTK-expressing cancer cells.[1][2][3]



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Caption: **UNC2025** inhibits MERTK, blocking downstream signaling pathways.

## Efficacy in Patient-Derived Xenograft Models

**UNC2025** has demonstrated significant therapeutic efficacy in PDX models of acute leukemia, leading to disease regression and prolonged survival.[1][3]

## Quantitative Data Summary

PDX Model	Treatment Group	Outcome Measure	Result	Reference
AML (MERTK-expressing)	UNC2025	Peripheral Disease Burden (% blasts)	9.3% (vs. 35.6% for vehicle)	[3]
AML (MERTK-expressing)	UNC2025	Splenic Blasts (%)	28.5% (vs. 75.7% for vehicle)	[3]
AML (MERTK-expressing)	UNC2025	Spleen Mass (mg)	170 mg (vs. 834 mg for vehicle)	[3]
AML (FLT3-ITD mutant, MERTK+)	UNC2025	Peripheral Blasts (%)	0.24% (after 4 weeks vs. 11.4% pre-treatment)	[3]
AML (FLT3-ITD mutant, MERTK+)	UNC2025	Median Survival	>107 days (vs. 16 days post-treatment)	[3]
B-ALL (Orthotopic)	75 mg/kg UNC2025	Median Survival (Minimal Residual Disease Model)	70 days (vs. 27 days for vehicle)	[3]
B-ALL (Orthotopic)	UNC2025	Median Survival (Existent Disease Model)	45 days (vs. 27.5 for vehicle)	[3]

## Experimental Protocols

The following are generalized protocols for the use of **UNC2025** in leukemia PDX models, based on published studies.

## PDX Model Establishment and Maintenance

- Source Material: Obtain fresh primary leukemia patient samples (bone marrow or peripheral blood) under IRB-approved protocols.[10]

- **Host Mice:** Utilize immunodeficient mouse strains such as NOD/SCID/gamma (NSG) or similar strains that support the engraftment of human hematopoietic cells.[1][10]
- **Implantation:** Inject mononuclear cells isolated from the patient sample intravenously (tail vein) into the host mice.[1][10]
- **Engraftment Monitoring:** Monitor for successful engraftment by periodically analyzing peripheral blood for the presence of human CD45+ cells using flow cytometry.[1]

## UNC2025 Formulation and Administration

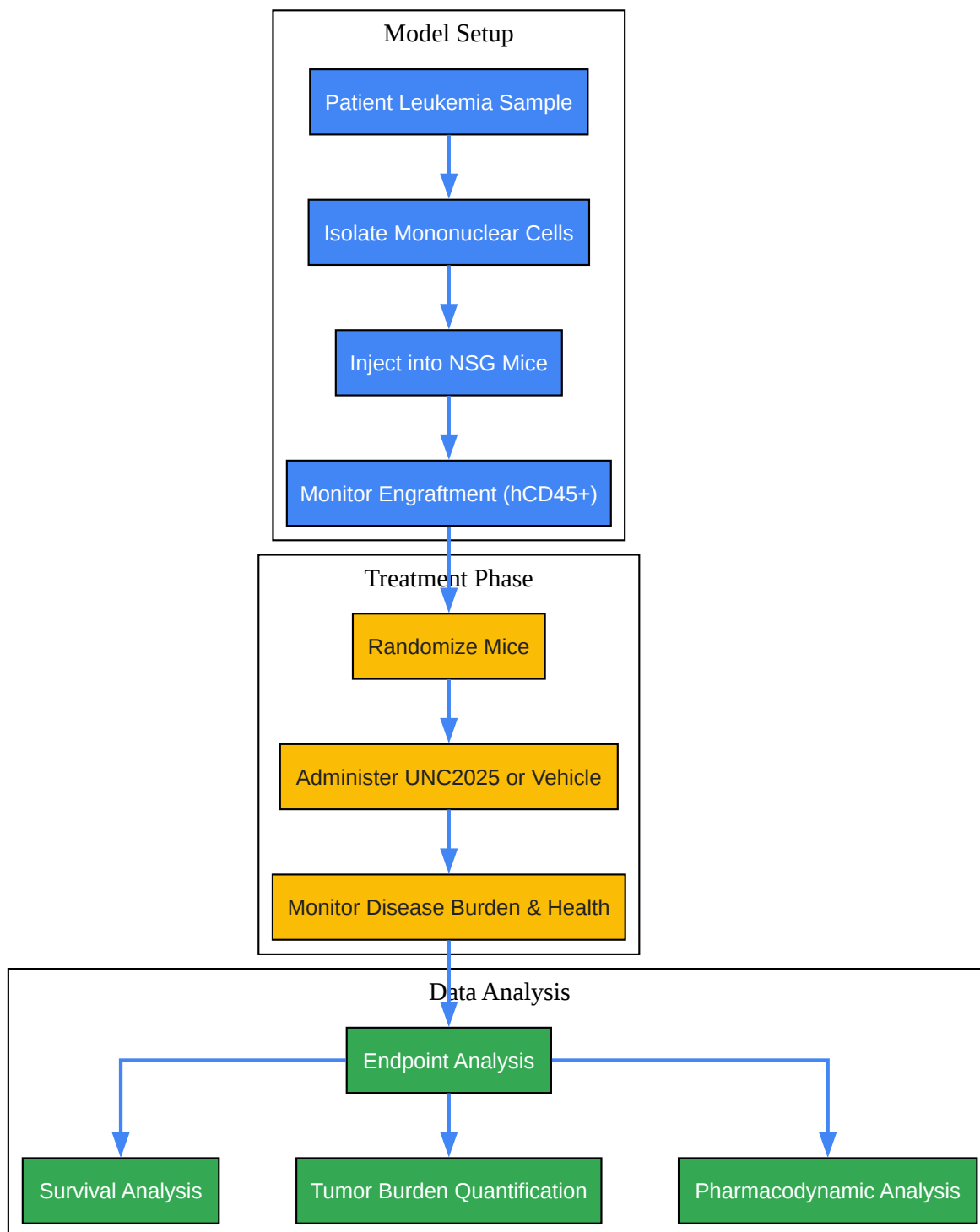
- **Formulation:** **UNC2025** has high solubility in saline.[1][2] For oral administration, it can be formulated in saline.
- **Dosage:** Effective doses in murine models range from 50 mg/kg to 75 mg/kg.[1][4]
- **Administration Route:** **UNC2025** is orally bioavailable and is typically administered via oral gavage.[1][2][11]
- **Dosing Schedule:** A once-daily dosing schedule has been shown to be effective.[1][10] In some instances, due to its short half-life, twice-daily dosing may be considered.[11]

## In Vivo Efficacy Studies

- **Study Initiation:** Once engraftment is established and a significant disease burden is detectable, randomize the mice into treatment and vehicle control groups.[1][10]
- **Treatment:** Administer **UNC2025** or vehicle control according to the predetermined dosage and schedule.
- **Monitoring:**
  - **Disease Burden:** Monitor tumor burden using methods such as bioluminescence imaging (if tumor cells are luciferase-tagged) or flow cytometry of peripheral blood, bone marrow, and spleen for human CD45+ leukemic blasts.[1][10]
  - **Animal Health:** Monitor animal weight and overall health status. Euthanize animals that exhibit signs of advanced disease (e.g., >20% weight loss, paralysis, respiratory distress).

[\[1\]](#)[\[2\]](#)

- Endpoint Analysis:
  - Survival: Record the date of euthanasia or death to determine the median survival for each group.
  - Pharmacodynamics: To assess target engagement, bone marrow can be harvested post-treatment to analyze the phosphorylation status of MERTK.[\[12\]](#)



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Caption: Workflow for **UNC2025** efficacy testing in PDX models.

## Combination Therapy

**UNC2025** has been shown to sensitize leukemia cells to standard chemotherapy agents. In a B-ALL xenograft model, the combination of **UNC2025** with methotrexate resulted in a more effective inhibition of leukemia progression compared to either agent alone.[1] This suggests that MERTK inhibition can be a valuable strategy to enhance the efficacy of existing cytotoxic regimens.

## Pharmacokinetics

**UNC2025** exhibits favorable pharmacokinetic properties for in vivo studies, including low clearance, a 3.8-hour half-life in mice, and 100% oral bioavailability.[1][2] Importantly, orally administered **UNC2025** has been shown to inhibit MERTK in leukemic blasts within the bone marrow for up to 24 hours.[1][2]

## Conclusion

**UNC2025** is a promising therapeutic agent for MERTK-expressing leukemias, with demonstrated preclinical efficacy in patient-derived xenograft models. The protocols and data presented here provide a framework for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of **UNC2025** and other MERTK inhibitors in clinically relevant PDX models. The use of these models is crucial for translating preclinical findings into successful clinical outcomes.

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